N2,N2-Dimethylpyridine-2,5-diamine hydrochloride
Overview
Description
“N2,N2-Dimethylpyridine-2,5-diamine hydrochloride” is a chemical compound with the molecular formula C7H12ClN3 . It has a molecular weight of 173.65 . The IUPAC name for this compound is N2,N~2~-dimethyl-2,5-pyridinediamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3.ClH/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,8H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 173.65 . It has a computed XLogP3-AA value of 0.6 , which is a measure of its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Vapor-Phase Photochemistry
The vapor-phase photochemistry of dimethylpyridines, including N2,N2-Dimethylpyridine-2,5-diamine hydrochloride, was investigated, revealing that irradiation at specific wavelengths leads to the formation of isomerization products and demethylation reactions. This study underlines the potential applications of dimethylpyridines in photochemical transformations and their responsiveness to environmental conditions like irradiation and the presence of nitrogen (Pavlik et al., 1999).
Novel Syntheses for 3,5-Dialkylpyridines
Research on the synthesis of 3,5-Dialkylpyridines from petrochemical compounds indicates various applications of dimethylpyridines in chemical synthesis processes. It demonstrates the transformation of dimethylpyridines into other significant chemical structures, enhancing their utility in diverse scientific and industrial applications (Dieterich et al., 1973).
Hexahydropyrimidines in Pharmaceutical Agents
Dimethylpyridines, such as this compound, are involved in the synthesis of hexahydropyrimidines, which are present in several natural products and pharmaceutical agents. These compounds have diverse pharmacological activities and are used in prodrugs, polymer stabilizers, and coordination compounds with transition metals. This underscores the importance of dimethylpyridines in pharmaceuticals and material science (Abu-Obaid et al., 2014).
Living Cationic Polymerization
Dimethylpyridines are used in the living cationic polymerization of vinyl monomers, showcasing their role in polymer science. The presence of dimethylpyridines like this compound aids in stabilizing growing cations, influencing polymerization processes and the properties of the resulting polymers (Higashimura et al., 1989).
Properties
IUPAC Name |
2-N,2-N-dimethylpyridine-2,5-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTBXVHQZOTMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743866 | |
Record name | N~2~,N~2~-Dimethylpyridine-2,5-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26878-31-9, 119151-81-4 | |
Record name | 2,5-Pyridinediamine, N2,N2-dimethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26878-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~,N~2~-Dimethylpyridine-2,5-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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